Semax (acetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

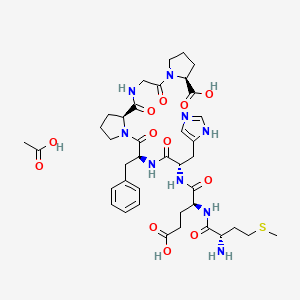

Semax (Acetat): ist ein synthetisches Peptid, das vom adrenocorticotropen Hormon abgeleitet ist. Es besteht aus sieben Aminosäureresten: Methionyl-Glutamyl-Histidyl-Phenylalanyl-Prolyl-Glycyl-Prolin. Semax (Acetat) ist vor allem für seine nootropen, neuroprotektiven und neurorestaurativen Eigenschaften bekannt. Es wurde in Russland umfassend für verschiedene medizinische Erkrankungen untersucht und eingesetzt, darunter Schädel-Hirn-Trauma, Schlaganfall und kognitive Störungen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Semax (Acetat) erfolgt durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise folgende Schritte:

Harzbeladung: Die erste Aminosäure wird am Harz befestigt.

Entschützung: Die Schutzgruppe der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Spaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Semax (Acetat) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu rationalisieren. Das Endprodukt wird mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Semax (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Semax (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Chemischer Reaktionen

Reaktionstypen: Semax (Acetat) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest in Semax (Acetat) kann zu Methioninsulfoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können die Oxidation von Methionin umkehren.

Substitution: Aminosäurereste in Semax (Acetat) können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Hauptprodukte:

Oxidation: Methioninsulfoxid-haltiges Semax (Acetat).

Reduktion: Restauriertes Methionin-haltiges Semax (Acetat).

Substitution: Verschiedene Analoga von Semax (Acetat) mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Semax (Acetat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Neurogenese, Synaptogenese und Neuroprotektion.

Medizin: In klinischen Studien zur Behandlung kognitiver Störungen, Schlaganfall und Schädel-Hirn-Trauma eingesetzt. Es hat sich als potenziell wirksam bei der Verbesserung der kognitiven Funktion, des Gedächtnisses und des Lernens erwiesen.

Industrie: Erforscht auf sein Potenzial bei der Entwicklung neuroprotektiver Medikamente und kognitiver Enhancer.

Wirkmechanismus

Semax (Acetat) übt seine Wirkung über verschiedene Mechanismen aus:

Neurotransmittermodulation: Es moduliert die Spiegel von Neurotransmittern wie Dopamin, Serotonin und Noradrenalin, die für Stimmung, Aufmerksamkeit und Gedächtnis entscheidend sind.

Brain-Derived Neurotrophic Factor (BDNF): Semax (Acetat) fördert die Freisetzung von BDNF, einem Protein, das für das Wachstum, die Funktion und das Überleben von Neuronen unerlässlich ist. Dies unterstützt die Neurogenese und Synaptogenese.

Melanocortin-Rezeptoren: Semax (Acetat) kann über Melanocortin-Rezeptoren wirken, die an verschiedenen physiologischen Prozessen beteiligt sind, darunter Appetit, sexuelle Erregung und mentale Prozesse

Wirkmechanismus

Semax (acetate) exerts its effects through several mechanisms:

Neurotransmitter Modulation: It modulates the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial for mood, attention, and memory.

Brain-Derived Neurotrophic Factor (BDNF): Semax (acetate) promotes the release of BDNF, a protein essential for the growth, function, and survival of neurons. This supports neurogenesis and synaptogenesis.

Melanocortin Receptors: Semax (acetate) may act through melanocortin receptors, which are involved in various physiological processes, including appetite, sexual arousal, and mental processes

Vergleich Mit ähnlichen Verbindungen

Semax (Acetat) kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

N-Acetyl-Semax: Ein Derivat von Semax (Acetat) mit erhöhter Stabilität und länger anhaltenden Wirkungen. Es ist bekannt für seine stärkere Wirkung auf die Gedächtnisleistung.

Selank: Ein weiteres Peptid mit nootropen und anxiolytischen Eigenschaften. Während Selank stärker auf die Reduzierung von Angst und Stress ausgerichtet ist, wird Semax (Acetat) hauptsächlich zur kognitiven Verbesserung und Neuroprotektion eingesetzt.

Adrenocorticotropes Hormon (ACTH): Das Ausgangshormon, von dem Semax (Acetat) abgeleitet ist. .

Semax (Acetat) zeichnet sich durch seine spezifischen neuroprotektiven und kognitiv-verbessernden Eigenschaften aus und ist damit eine einzigartige und wertvolle Verbindung in der wissenschaftlichen Forschung und Medizin.

Eigenschaften

Molekularformel |

C39H55N9O12S |

|---|---|

Molekulargewicht |

874.0 g/mol |

IUPAC-Name |

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-;/m0./s1 |

InChI-Schlüssel |

SIUVGMURDLGHSO-IGCYJKAMSA-N |

Isomerische SMILES |

CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N |

Kanonische SMILES |

CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)

![N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide](/img/structure/B10861709.png)

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)